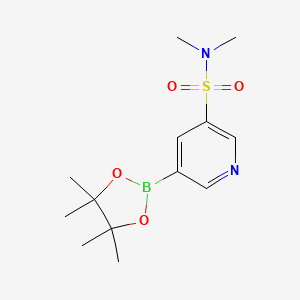![molecular formula C16H24N2O3 B12295024 tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate](/img/structure/B12295024.png)
tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-ButoxiCarbonilo 2-[(3-Metil-1-oxo)butil]anilina Oxima es un compuesto químico utilizado principalmente en la investigación de proteómica. Es conocido por su papel en la síntesis de varios compuestos orgánicos y su aplicación en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Esto se puede lograr utilizando sistemas de microreactores de flujo, que ofrecen un proceso más eficiente y versátil en comparación con los métodos por lotes tradicionales .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto normalmente implican el uso de técnicas avanzadas de síntesis química para garantizar una alta pureza y rendimiento. Las condiciones y reactivos específicos utilizados pueden variar según la aplicación deseada y la escala de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-tert-ButoxiCarbonilo 2-[(3-Metil-1-oxo)butil]anilina Oxima experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas, como la temperatura y la presión, pueden variar según la reacción y el producto deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir diferentes óxidos, mientras que las reacciones de reducción pueden producir varias formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
N-tert-ButoxiCarbonilo 2-[(3-Metil-1-oxo)butil]anilina Oxima tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado en la síntesis de varios compuestos orgánicos y como reactivo en reacciones químicas.
Biología: Juega un papel en la investigación de proteómica y el estudio de los procesos biológicos.
Industria: Utilizado en la producción de varios productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción de N-tert-ButoxiCarbonilo 2-[(3-Metil-1-oxo)butil]anilina Oxima implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como reactivo en reacciones químicas, facilitando la formación de nuevos compuestos y la modificación de los existentes. Los objetivos moleculares y vías exactos involucrados pueden variar según la aplicación y las condiciones específicas.
Comparación Con Compuestos Similares
Compuestos similares
N,N′-di-Boc-S-metilisotiourea: Otro compuesto con grupos protectores y aplicaciones similares.
Carbamato de terc-butilo: Utilizado en la síntesis de anilinas N-Boc-protegidas y otros compuestos.
Singularidad
N-tert-ButoxiCarbonilo 2-[(3-Metil-1-oxo)butil]anilina Oxima es único debido a su estructura específica y la presencia del grupo terc-butoxicarbonilo, que proporciona estabilidad y reactividad en varias reacciones químicas. Su versatilidad y eficiencia en la síntesis lo convierten en un compuesto valioso en la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C16H24N2O3 |
|---|---|
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)10-14(18-20)12-8-6-7-9-13(12)17-15(19)21-16(3,4)5/h6-9,11,20H,10H2,1-5H3,(H,17,19)/b18-14+ |
Clave InChI |
AKZYIZTWBFHYFZ-NBVRZTHBSA-N |
SMILES isomérico |
CC(C)C/C(=N\O)/C1=CC=CC=C1NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(=NO)C1=CC=CC=C1NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


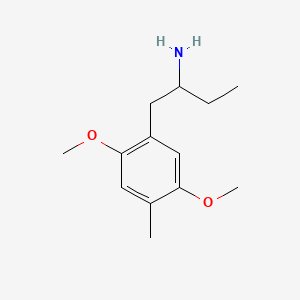
![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
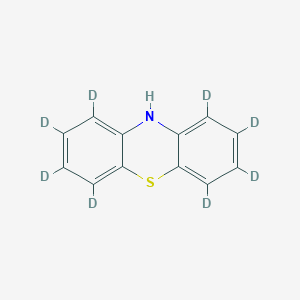
![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)

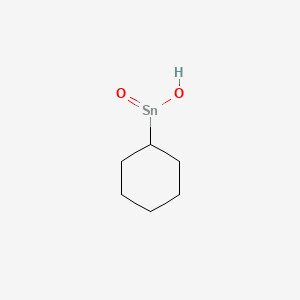
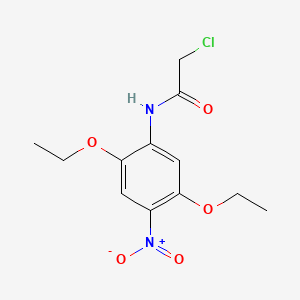
![4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)
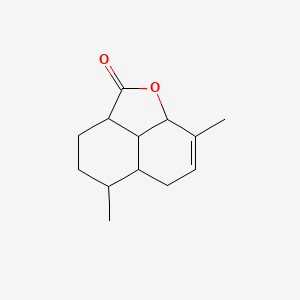
![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)

